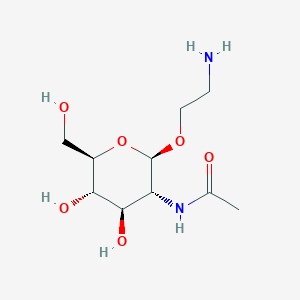
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is a complex organic compound that belongs to the class of amino sugars This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an acetylamino group and a deoxy-glucopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the glucopyranoside ring, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The acetylation of the amino group is then carried out using acetic anhydride under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyl groups on the glucopyranoside ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted glucopyranosides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The amino and acetylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The glucopyranoside ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Alpha-D-Glucopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Galactopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Mannopyranoside
Uniqueness
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is unique due to its specific configuration and the presence of both amino and acetylamino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H20N2O6 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-(2-aminoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H20N2O6/c1-5(14)12-7-9(16)8(15)6(4-13)18-10(7)17-3-2-11/h6-10,13,15-16H,2-4,11H2,1H3,(H,12,14)/t6-,7-,8-,9-,10-/m1/s1 |
InChI Key |
QCTRCKYGWQLWGS-VVULQXIFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















